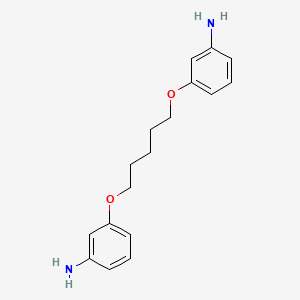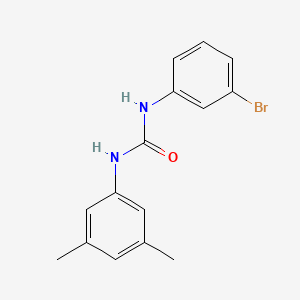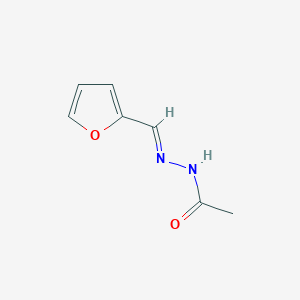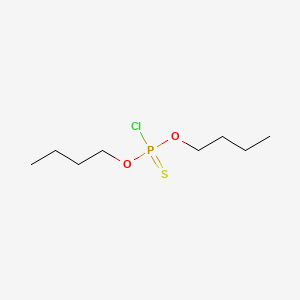
10-(1-Propynyl)-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1-Propynyl)-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a propynyl group attached to the acridinone core, imparts distinct chemical and physical properties that make it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 10-(1-Propynyl)-9(10H)-acridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available acridinone derivatives
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents can also enhance the sustainability of the process.
Análisis De Reacciones Químicas
10-(1-Propynyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridinone derivatives with oxidized side chains.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted acridinone derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxidized acridinone derivatives, while substitution reactions produce a variety of substituted acridinone compounds.
Aplicaciones Científicas De Investigación
10-(1-Propynyl)-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to intercalate with DNA makes it useful for imaging and studying nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 10-(1-Propynyl)-9(10H)-acridinone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound primarily targets nucleic acids, such as DNA and RNA, through intercalation. This interaction disrupts the normal function of nucleic acids, leading to various biological effects.
Pathways Involved: The intercalation of this compound with DNA can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with enzymes involved in nucleic acid metabolism can further enhance its biological activity.
Comparación Con Compuestos Similares
10-(1-Propynyl)-9(10H)-acridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other acridinone derivatives, such as 9-aminoacridine and 10-methylacridinone, share structural similarities with this compound.
Uniqueness: The presence of the propynyl group in this compound distinguishes it from other acridinone derivatives. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
73302-62-2 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
10-prop-1-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,1H3 |
Clave InChI |
LRAICOJVYQWOQX-UHFFFAOYSA-N |
SMILES canónico |
CC#CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)
![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)






![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
